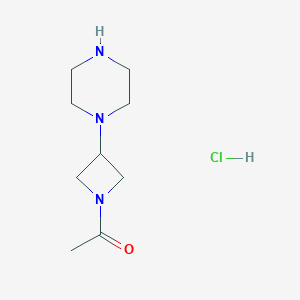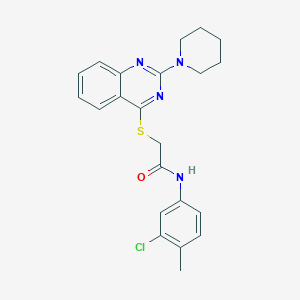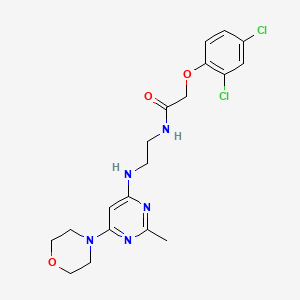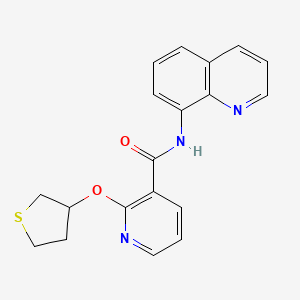
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H18ClN3O and a molecular weight of 219.71 g/mol. The compound is also known by its CAS number, 1485904-69-5 .
Molecular Structure Analysis
The molecular structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride consists of a piperazine ring attached to an azetidine ring via an ethanone linker . The hydrochloride refers to the presence of a chloride ion, which is often used in drug formulations to improve stability.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 338.4±37.0 °C and a predicted density of 1.141±0.06 g/cm3 . Its pKa is predicted to be 9.12±0.10 .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride have been studied for their antibacterial and antifungal properties. For instance, a series of azole-containing piperazine derivatives, which are structurally related, demonstrated moderate to significant activities against various bacterial and fungal strains. These compounds were compared with standard drugs like chloramphenicol and fluconazole, indicating their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antipsychotic Activity
Derivatives of piperazine, similar to the compound , have been evaluated for their potential antipsychotic effects. A study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives revealed considerable anti-dopaminergic and anti-serotonergic activity, which is significant for antipsychotic applications (Bhosale et al., 2014).
Anticancer Activities
Research has also delved into the anticancer properties of compounds structurally related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promise as antiproliferative agents against breast cancer cells, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2014).
Synthesis and Transformation of Piperazines
The synthesis and transformation of piperazine derivatives, including compounds akin to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have been explored. These studies provide insights into novel methods of producing and modifying such compounds, which is crucial for their application in various scientific fields (Dekeukeleire et al., 2012).
Analgesic and Anti-inflammatory Activities
Research has shown that derivatives of piperazine possess significant analgesic and anti-inflammatory activities. These compounds have been compared to standard drugs like aspirin and indomethacin, indicating their potential in pain management and inflammation control (Palaska et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists . This suggests that the compound might interact with its targets by binding to these receptors and inhibiting their activity.
Biochemical Pathways
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it’s plausible that the compound could affect pathways involving these neurotransmitters.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3384±370 °C, a density of 1141±006 g/cm3, and a pKa of 912±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it’s plausible that the compound could lead to changes in neurotransmitter levels and subsequent effects on mood and behavior.
properties
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)


![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
